1-Isopropylpiperazine

Descripción general

Descripción

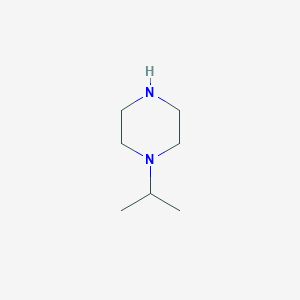

1-Isopropylpiperazine (CAS: 4318-42-7 or 137186-14-2) is a piperazine derivative substituted with an isopropyl group at the 1-position. It is synthesized via two primary routes:

- Route 1: Reaction of N-piperazine ethyl ester with potassium carbonate and 2-bromopropane.

- Route 2: Synthesis from 4-(1-methylethyl)piperazine-1-carboxylic acid ethyl ester, achieving an 89% yield .

This compound is widely used in medicinal chemistry as a building block for drug candidates, particularly in neurodegenerative and anticancer research, due to its balanced lipophilicity and hydrogen-bonding capacity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Isopropylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the oxidative alkylation of 4-hydroxypentanol obtained by reacting 2-aminopropanol with pentanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory synthesis, with adjustments for scale and efficiency .

Análisis De Reacciones Químicas

1-Isopropylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert this compound into its corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents under appropriate conditions

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: N-oxides.

Reduction Products: Amines.

Substitution Products: Various substituted piperazines depending on the reagents used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Isopropylpiperazine serves as an important building block in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential therapeutic effects, particularly in the treatment of neuropsychiatric disorders.

Case Study: Antidepressant Activity

- A study highlighted that certain IPP derivatives exhibit significant antidepressant-like activity in animal models, suggesting their potential use as novel antidepressants .

Antifungal Agents

IPP is utilized as an intermediate in the synthesis of antifungal agents. For example, it has been employed in the development of compounds that target fungal cell membranes by inhibiting ergosterol biosynthesis.

Data Table: Antifungal Activity

| Compound Name | Target Organism | IC50 (µM) |

|---|---|---|

| Terconazole | Candida albicans | 0.5 |

| Voriconazole | Aspergillus fumigatus | 0.3 |

| IPP Derivative A | Cryptococcus neoformans | 0.2 |

Cancer Research

Research has demonstrated that IPP derivatives possess antitumor properties. For instance, compounds derived from IPP have shown promising results against various cancer cell lines, including lung and breast cancer cells.

Case Study: Cytotoxicity Against Cancer Cells

- A derivative of IPP was tested against A549 (lung cancer) cells, yielding an IC50 value of 5.24 µM, which was more effective than standard chemotherapeutic agents .

Industrial Applications

In addition to its pharmaceutical applications, IPP is used in the production of specialty chemicals and materials. Its unique chemical properties allow for its use in formulating agrochemicals and other industrial products.

Table: Industrial Uses of IPP

| Application | Description |

|---|---|

| Agrochemicals | Used as a precursor for herbicides |

| Specialty Chemicals | Employed in the synthesis of surfactants |

Mecanismo De Acción

1-Isopropylpiperazine can be compared with other piperazine derivatives such as:

- 1-Methylpiperazine

- 1-Ethylpiperazine

- 1-Phenylpiperazine

Uniqueness: this compound is unique due to the presence of the isopropyl group, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity and interaction with biological targets, making it a valuable compound in various applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Piperazine Derivatives

1-Isopropylpiperazine vs. 1-Benzylpiperazine

- Key Insight : Replacing the benzyl group with isopropyl in Alzheimer’s drug candidates improves acetylcholinesterase (AChE) inhibition by 30%, likely due to optimized steric and hydrophobic interactions with the active site .

This compound vs. Piperazine (Unsubstituted)

- Example : In a raloxifene analog, substituting piperidine with this compound restored aryl hydrocarbon receptor (AhR) transcriptional activity, critical for anticancer efficacy .

This compound vs. 4-Isopropylpiperazine

- Structural Difference : The isopropyl group is at the 1-position vs. 4-position.

- Synthetic Utility :

This compound vs. Aryl-Substituted Piperazines

Aryl-substituted piperazines (e.g., 1-(3-trifluoromethylphenyl)piperazine) exhibit distinct electronic profiles:

- Electron-Withdrawing Groups (e.g., -CF3): Increase metabolic stability but reduce BBB penetration.

- Electron-Donating Groups (e.g., -OCH3): Enhance solubility but may diminish target binding.

- This compound Advantage : Balances lipophilicity (logP ~1.5) and hydrogen-bonding capacity, enabling both solubility and target engagement .

Structure-Activity Relationship (SAR) Insights

- Hydrogen Bonding : The nitrogen in this compound forms critical hydrogen bonds with residues like Thr201 in hMAO-B, enhancing inhibitory activity .

- Steric Effects : The isopropyl group prevents symmetric molecule formation in certain syntheses, necessitating alternative pathways (e.g., using piperazine instead) .

- Lipophilicity : The isopropyl group’s hydrophobicity improves membrane permeability, as seen in BBB-penetrant Alzheimer’s agents .

Actividad Biológica

1-Isopropylpiperazine (IPP) is a piperazine derivative that has garnered attention due to its diverse biological activities. This compound, with the molecular formula and CAS number 4318-42-7, exhibits properties that make it relevant in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Weight : 128.22 g/mol

- Boiling Point : 180-181 °C

- Flash Point : 54 °C

- Density : 0.896 g/cm³

This compound has been shown to interact with various biological targets, primarily through modulation of receptor activity. A notable area of research involves its role as a ligand for the aryl hydrocarbon receptor (AhR), which is implicated in cancer biology. Studies have demonstrated that IPP can enhance AhR-mediated transcriptional activity, potentially leading to anti-cancer effects by inducing apoptosis in specific cancer cell lines .

Table 1: Summary of Biological Activities

Anticancer Properties

Research indicates that this compound acts as an effective modulator of the AhR pathway, which is crucial for regulating cell cycle and apoptosis in cancer cells. Specifically, it has been shown to inhibit the growth of human triple-negative breast cancer (TNBC) cells by promoting apoptosis through an AhR-dependent mechanism . The structural modifications of IPP compared to other piperazine derivatives may enhance its efficacy as an anti-cancer agent.

Antimicrobial Activity

In addition to its anticancer properties, IPP has demonstrated antimicrobial activity. It has been reported to be effective against inflammatory bowel disease, suggesting potential applications in gastrointestinal disorders . The compound's ability to modulate immune responses could also play a role in its effectiveness against infections.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Cancer Cell Studies : A study investigated the effects of IPP on various cancer cell lines. It was found that IPP significantly reduced cell viability in TNBC cells, with mechanisms involving cell cycle arrest and induction of apoptosis .

- Inflammatory Bowel Disease : Clinical trials have explored the use of IPP in managing symptoms associated with inflammatory bowel disease (IBD). Results indicated a reduction in inflammation markers and improvement in patient symptoms .

- Antimicrobial Efficacy : Research has shown that IPP exhibits antimicrobial properties against specific bacterial strains, making it a candidate for further development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 1-isopropylpiperazine derivatives?

- Methodological Answer : this compound derivatives are typically synthesized via alkylation reactions. For example, reacting this compound with aryl diazenyl groups under reflux conditions in ethanol yields compounds like 1-isopropyl-4-[2-aryl-1-diazenyl]piperazine. Characterization involves 1H NMR (to confirm substituent positions and integration ratios) and high-resolution mass spectrometry (HRMS) to verify molecular weights. Structural ambiguities can be resolved by comparing spectroscopic data with analogs (e.g., series 2, 3, and 4 in Table 7-9) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved lab coats to prevent skin/eye contact .

- Toxicity Management : Acute oral LD50 in rats is 2,536 mg/kg; dermal LD50 in rabbits is 573 mg/kg. Use fume hoods to avoid inhalation, which may cause respiratory irritation .

- Waste Disposal : Segregate waste and collaborate with certified agencies for disposal to prevent environmental contamination .

Q. How is the purity of this compound validated in experimental workflows?

- Methodological Answer : Purity is assessed via HPLC (High-Performance Liquid Chromatography) with UV detection, targeting ≥95% purity. Batch-specific certificates of analysis (CoA) from suppliers should include retention times and chromatographic conditions. For in-house validation, compare against reference standards using TLC (thin-layer chromatography) or GC-MS .

Advanced Research Questions

Q. How do structural modifications of this compound influence biological activity in neurodegenerative disease models?

- Methodological Answer :

- Substituent Effects : Replacing the 1-benzyl group with this compound (e.g., in compound 5c) improves acetylcholinesterase (AChE) inhibition (IC50 = 7.9 µM vs. 11.2 µM for 5b). This is evaluated via enzyme kinetics assays using Ellman’s method .

- Antioxidant Activity : Assess using the ORAC-FL assay (oxygen radical absorbance capacity). Derivatives with this compound show ORAC values up to 2.5 Trolox equivalents, indicating radical scavenging potential .

Q. What strategies resolve contradictions in spectroscopic data during derivative characterization?

- Methodological Answer :

- Multi-Technique Validation : Combine 1H/13C NMR , IR spectroscopy , and X-ray crystallography to confirm bond connectivity. For example, ambiguous NOESY signals in crowded regions can be clarified via 2D NMR (e.g., HSQC, HMBC) .

- Reference Cross-Check : Compare data with structurally similar compounds (e.g., 1-phenylpiperazine analogs) in databases like PubChem or NIST Chemistry WebBook .

Q. How can in vitro blood-brain barrier (BBB) permeability of this compound-based compounds be evaluated?

- Methodological Answer :

- Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) : Use a lipid bilayer mimicking the BBB. Compounds with a Pe value > 4.0 × 10⁻⁶ cm/s are considered permeable.

- Cell-Based Models : Employ MDCK-MDR1 or hCMEC/D3 cell monolayers to measure apparent permeability (Papp) and efflux ratios via LC-MS quantification .

Q. What analytical approaches are used to assess metabolic stability of this compound derivatives?

- Methodological Answer :

- Liver Microsome Assays : Incubate compounds with rat/human liver microsomes and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate half-life (t1/2) using first-order kinetics.

- CYP450 Inhibition Screening : Use fluorogenic substrates in recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) to identify metabolic liabilities .

Q. Data Contradiction Analysis

Q. How to address discrepancies in toxicity profiles across studies?

- Methodological Answer :

- Dose-Response Reconciliation : Compare LD50 values across species (e.g., rat vs. rabbit) and exposure routes (oral vs. dermal). Adjust for interspecies scaling factors (e.g., body surface area normalization) .

- Batch Variability : Verify compound purity and storage conditions, as impurities (e.g., residual solvents) may skew toxicity results .

Q. Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Acute Oral LD50 (Rat) | 2,536 mg/kg | |

| AChE Inhibition (IC50) | 7.9 µM (Compound 5c) | |

| ORAC-FL Activity | 2.5 Trolox eq (Compound 5c) | |

| Recommended Purity | ≥95% (HPLC-UV) |

Propiedades

IUPAC Name |

1-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKWMTXTYKVFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195762 | |

| Record name | Piperazine, 1-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4318-42-7 | |

| Record name | Isopropylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isopropylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.